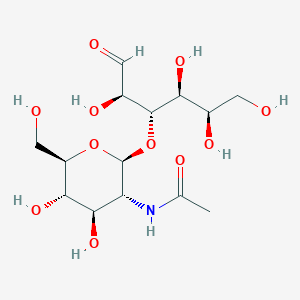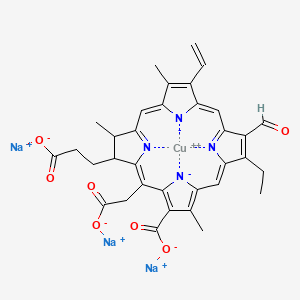
2-Amino-2-cyano-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyano-N-phenylacetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The presence of both amino and cyano groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyano-N-phenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the synthesis of cyanoacetamides can be carried out using solvent-free reactions, which are both economical and environmentally friendly. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyano-N-phenylacetamide undergoes various types of reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the compound allows it to participate in a variety of condensation and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl chloride, sodium ethoxide, and phenacyl bromide. For example, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structures .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyrroles, and triazines .
Scientific Research Applications
2-Amino-2-cyano-N-phenylacetamide has a wide range of applications in scientific research. It is extensively used as a reactant in the synthesis of biologically active heterocyclic compounds. These compounds have shown diverse biological activities, making them valuable in the development of new chemotherapeutic agents . Additionally, cyanoacetamide derivatives are used in the synthesis of novel heterocyclic moieties, which are of interest in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of 2-Amino-2-cyano-N-phenylacetamide involves its ability to act as a precursor for the synthesis of various heterocyclic compounds. The presence of both amino and cyano groups in the molecule allows it to undergo a variety of reactions, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets and pathways, exerting their effects through mechanisms such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-2-cyano-N-phenylacetamide include other cyanoacetamide derivatives such as 2-cyano-N-(2-pyridyl)acetamide and 2-cyano-N-(4-methoxyphenyl)acetamide .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of amino and cyano groups, which makes it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of reactions and form various biologically active heterocyclic compounds highlights its significance in medicinal chemistry and drug discovery .
Properties
CAS No. |
64145-17-1 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-2-cyano-N-phenylacetamide |
InChI |
InChI=1S/C9H9N3O/c10-6-8(11)9(13)12-7-4-2-1-3-5-7/h1-5,8H,11H2,(H,12,13) |
InChI Key |
MAVMORRQHGQMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)

![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)


![tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B12434329.png)
![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
